2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile
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Overview
Description
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with chlorine, fluorine, morpholine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a halogenated pyridine derivative with morpholine, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis of the nitrile group can produce amides or carboxylic acids.
Scientific Research Applications
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoro-6-(piperidin-4-yl)pyridine-3-carbonitrile
- 2-chloro-5-fluoro-6-(pyrrolidin-4-yl)pyridine-3-carbonitrile
- 2-chloro-5-fluoro-6-(azetidin-4-yl)pyridine-3-carbonitrile
Uniqueness
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
1593889-83-8 |
---|---|
Molecular Formula |
C10H9ClFN3O |
Molecular Weight |
241.6 |
Purity |
95 |
Origin of Product |
United States |
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